molecular formula C12H12ClN3O B7804312 2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7804312
M. Wt: 249.69 g/mol
InChI Key: GIXYXVRCVFSEGX-UHFFFAOYSA-N
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Description

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a chlorophenylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with guanidine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chlorophenyl-6-methylpyrimidine: Similar structure but lacks the benzyl group.

    2-amino-5-chlorobenzophenone: Contains a benzophenone moiety instead of a pyrimidine ring.

    4-amino-5-chloropyrimidine: Similar pyrimidine core but different substitution pattern.

Uniqueness

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one is unique due to the presence of both the chlorophenylmethyl and methyl groups on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-7-10(11(17)16-12(14)15-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXYXVRCVFSEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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